molecular formula C10H23ClN2O2 B14502797 Ethanaminium, 2-(((diethylamino)carbonyl)oxy)-N,N,N-trimethyl-, chloride CAS No. 63951-47-3

Ethanaminium, 2-(((diethylamino)carbonyl)oxy)-N,N,N-trimethyl-, chloride

Cat. No.: B14502797
CAS No.: 63951-47-3
M. Wt: 238.75 g/mol
InChI Key: SZRKKAQIDOFZHV-UHFFFAOYSA-M
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Description

Ethanaminium, 2-(((diethylamino)carbonyl)oxy)-N,N,N-trimethyl-, chloride is a quaternary ammonium compound. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a quaternary ammonium center and a diethylamino group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanaminium, 2-(((diethylamino)carbonyl)oxy)-N,N,N-trimethyl-, chloride typically involves the reaction of trimethylamine with diethylaminoethyl chloride in the presence of a suitable solvent. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound is often scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as chromatography, further enhances the quality of the compound.

Chemical Reactions Analysis

Types of Reactions

Ethanaminium, 2-(((diethylamino)carbonyl)oxy)-N,N,N-trimethyl-, chloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced under specific conditions to yield different amine derivatives.

    Substitution: The chloride ion can be substituted with other nucleophiles, leading to the formation of new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium hydroxide or potassium cyanide are employed.

Major Products

The major products formed from these reactions include various amine derivatives, oxides, and substituted quaternary ammonium compounds.

Scientific Research Applications

Ethanaminium, 2-(((diethylamino)carbonyl)oxy)-N,N,N-trimethyl-, chloride has a wide range of applications in scientific research:

    Chemistry: It is used as a phase transfer catalyst in organic synthesis.

    Biology: The compound is employed in the study of cell membrane dynamics and ion transport.

    Industry: The compound is used in the formulation of cleaning agents and disinfectants.

Mechanism of Action

The mechanism of action of Ethanaminium, 2-(((diethylamino)carbonyl)oxy)-N,N,N-trimethyl-, chloride involves its interaction with cell membranes. The quaternary ammonium center disrupts the lipid bilayer, leading to increased permeability and eventual cell lysis. This property makes it an effective antimicrobial agent. Additionally, the compound can interact with various molecular targets, including proteins and enzymes, affecting their function and activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethanaminium, 2-(((diethylamino)carbonyl)oxy)-N,N,N-trimethyl-, chloride stands out due to its quaternary ammonium structure, which imparts unique physicochemical properties. Its ability to act as a phase transfer catalyst and its antimicrobial activity are particularly noteworthy.

Properties

CAS No.

63951-47-3

Molecular Formula

C10H23ClN2O2

Molecular Weight

238.75 g/mol

IUPAC Name

2-(diethylcarbamoyloxy)ethyl-trimethylazanium;chloride

InChI

InChI=1S/C10H23N2O2.ClH/c1-6-11(7-2)10(13)14-9-8-12(3,4)5;/h6-9H2,1-5H3;1H/q+1;/p-1

InChI Key

SZRKKAQIDOFZHV-UHFFFAOYSA-M

Canonical SMILES

CCN(CC)C(=O)OCC[N+](C)(C)C.[Cl-]

Origin of Product

United States

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